![molecular formula C11H12N2 B1298999 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚 CAS No. 6208-60-2](/img/structure/B1298999.png)
2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚
描述
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H12N2 . It has been the subject of various studies due to its potential anti-tumor activity . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole has been surveyed and various derivatives of these heterocycles have been synthesized . The synthetic accessibility of these derivatives has been demonstrated . In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is characterized by a pyrido[4,3-b]indole core. The introduction of different groups such as alkyl, aralkyl, and sulfonyl can lead to the formation of various derivatives .Chemical Reactions Analysis
The chemical reactions involving 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole are primarily related to its derivatization. The introduction of different groups such as alkyl, aralkyl, and sulfonyl can lead to the formation of various derivatives .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole has a molecular weight of 172.23 . The physical and chemical properties of this compound and its derivatives can vary depending on the groups introduced during synthesis .科学研究应用
Cystic Fibrosis Treatment
“2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole” has been studied as a potential treatment for Cystic Fibrosis (CF), a genetic disease with no effective treatment . The compound is being researched as a novel chemotype of potentiators to establish a highly predicting quantitative structure-activity relationship model .
Anti-Cancer Agents
This compound has been used in the design and synthesis of novel anti-cancer agents . In particular, derivatives of “2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole” have shown high anti-tumor activity . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Alkaloid Synthesis
“2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole” has been employed in alkaloid synthesis . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Neurodegenerative Diseases Research
Studies on neurodegenerative diseases have also utilized "2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole" . Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive degeneration of the structure and function of the nervous system. They are incurable and debilitating conditions that cause problems with mental functioning (also known as neurocognitive disorders).
作用机制
未来方向
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROHCOBMVQVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352329 | |
Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
6208-60-2 | |
Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do structural modifications of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole influence its activity?
A1: Research indicates that even subtle changes in the substituents of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole significantly impact its biological activity. For example, introducing specific substituents at the 2- and 8- positions of the core structure can significantly enhance its antagonistic activity towards histamine H1 and serotonin 5-HT6 receptors. [] Furthermore, the nature of the substituent at the 5-position, particularly the presence of a vinyl group linked to a pyridine ring, appears to be crucial for potent H1 and 5-HT6 receptor antagonism. [] These findings underscore the importance of precise structural modifications in optimizing the therapeutic potential of this scaffold.
Q2: Have any studies investigated the impact of stereochemistry on the activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?
A2: Yes, investigations into a series of 1,2,3,4,5,5a,6,10b-octahydroazepino[4,3-b]indoles, structural analogs of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, revealed that different therapeutic targets exhibit varying degrees of sensitivity to the cis- and trans-configurations of these molecules. [] This suggests that stereochemistry plays a crucial role in determining the binding affinity and selectivity of these compounds towards specific targets.
Q3: Have any QSAR models been developed for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?
A3: Yes, researchers have successfully developed QSAR models to predict the EC50 values of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives as potential cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. [] These models employed techniques like Gene Expression Programming (GEP) and utilized molecular descriptors to establish correlations between the chemical structure and the biological activity of these compounds. Notably, the GEP model demonstrated promising predictive capabilities, suggesting its potential in guiding the development of novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-based CFTR potentiators. []
Q4: What is the mechanism of action of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives in relation to CFTR?
A4: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives have been identified as a novel chemotype of CFTR potentiators. [] While their exact mechanism of action is still under investigation, these compounds are believed to interact with the CFTR protein, improving its channel gating properties. This enhanced gating helps to restore chloride ion transport across cell membranes, addressing a key defect associated with CF-causing mutations. []
Q5: Beyond CFTR, what other biological targets do 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives interact with?
A5: Research indicates that 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit a diverse range of biological activities, suggesting interactions with various targets. These include:
- Histamine H1 receptors: Several derivatives demonstrate antagonistic activity towards H1 receptors, making them potentially useful for treating allergies. [, , , ]
- Serotonin 5-HT receptors: Certain derivatives act as antagonists for specific serotonin receptor subtypes, such as 5-HT2C and 5-HT6, which are implicated in various neurological and psychiatric disorders. [, , , ]
- Aldose reductase: Some 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives have demonstrated potent inhibitory activity against aldose reductase, an enzyme involved in the pathogenesis of diabetic complications. [, , ]
- c-Met kinase: Certain derivatives exhibit inhibitory activity against c-Met kinase, a tyrosine kinase receptor often deregulated in several cancers. []
Q6: What is known about the pharmacokinetic properties of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?
A6: While comprehensive PK/PD data for all derivatives is limited, research on specific compounds provides valuable insights. For instance, a γ-carboline derivative (compound 39 in []) exhibited promising drug-like properties in vitro and demonstrated good oral bioavailability with detectable distribution to the lungs in rats. [] Another study exploring the pharmacokinetics of an injectable dosage form of GK-2, a dipeptide mimetic incorporating the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold, in rabbits revealed a relatively short half-life (0.9±0.1 h) from blood plasma, classifying it as a "short-lived" drug. [] These findings emphasize the importance of optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for specific 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives to enhance their therapeutic potential.
Q7: Has the efficacy of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives been evaluated in cellular or animal models?
A7: Yes, several studies have explored the efficacy of these derivatives in various models:
- CFTR potentiation: A specific γ-carboline derivative effectively rescued the gating defect of F508del- and G551D-CFTR, two common mutations associated with cystic fibrosis, in cell-based assays. []
- Antioxidant activity: Carboxymethylated pyridoindole derivatives, designed as bifunctional compounds with antioxidant and aldose reductase inhibitory activities, exhibited significant antioxidant effects in an in vitro model of free radical-induced haemolysis of rat erythrocytes. [] These compounds effectively prolonged the lag period before the onset of AAPH-induced haemolysis, demonstrating their ability to protect cells from oxidative damage. []
- Neuroprotective effects: Dimebon (2,8-Dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride), a well-known derivative, has been investigated for its neuroprotective properties. In a mouse model, Dimebon effectively prevented alterations in brain lipid metabolism induced by tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in neurodegenerative diseases. [] Dimebon co-administration with TNF-α prevented the cytokine-induced changes in the levels of various phospholipids in different brain regions, highlighting its potential in mitigating TNF-α-mediated neuroinflammation and associated lipid dysregulation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。